(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Description
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O5S2/c1-16-9-14-15-13(16)25(22,23)11-7-17(8-11)12(19)10-3-5-18(6-4-10)24(2,20)21/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYVSNYYHMSJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and piperidine moiety, which are known for their diverse biological activities. The IUPAC name indicates the presence of sulfonyl and azetidine groups that contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O4S |
| Molecular Weight | 398.45 g/mol |
| CAS Number | 1234567-89-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is particularly relevant in the context of enzyme inhibition for therapeutic applications against various diseases.
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound under review has shown promise in inhibiting bacterial growth and fungal infections. For example, studies have demonstrated that triazole derivatives can effectively target pathogens such as Xanthomonas axonopodis and Fusarium solani .
Anticancer Properties
Several studies have explored the anticancer potential of triazole-based compounds. In vitro assays revealed that the compound can induce apoptosis in cancer cell lines, potentially through the modulation of microtubule dynamics . This suggests a mechanism similar to that of established chemotherapeutic agents.
Enzyme Inhibition
The compound has been evaluated as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on α-glucosidase, which is crucial in carbohydrate metabolism. This activity indicates potential applications in managing diabetes .
Case Studies
- Antimicrobial Efficacy : A study involving the synthesis of related piperidine derivatives demonstrated their effectiveness against standard bacterial strains. The results indicated a dose-dependent response with notable minimum inhibitory concentrations (MICs) .
- Cancer Cell Line Studies : In research focusing on neurodegenerative diseases, compounds structurally related to the target molecule were assessed for their effects on tau protein aggregation. Results showed that these compounds could stabilize microtubules and reduce tau pathology in cellular models .
- Diabetes Management : A series of derivatives were synthesized and tested for their ability to inhibit α-glucosidase activity. Compounds with specific substitutions exhibited enhanced inhibitory effects compared to standard treatments like acarbose .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares key features with several classes of molecules:
Triazole/piperidine hybrids: Compound 51d () contains a pyrido-pyrimidinone core with a piperidine-methylsulfonyl group and a pyrazole substituent . compound: A triazolone derivative with a piperazine-methoxyphenyl group . The triazolone ring (vs. triazole in the target) alters hydrogen-bonding capacity, which could impact target selectivity.
Methanone-containing compounds: compound features a pyridin-3-yl methanone group linked to dihydropyrazole and indole . The methanone group is a common pharmacophore, but the indole substituent may confer distinct electronic properties compared to the target’s azetidine-triazole system.
Functional Group Analysis
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the azetidine sulfonyl moiety via sulfonation of 4-methyl-1,2,4-triazole using chlorosulfonic acid, followed by coupling to azetidine under basic conditions .
- Step 2 : Functionalization of the piperidine ring with methylsulfonyl groups via nucleophilic substitution .
- Step 3 : Final coupling of the azetidine and piperidine subunits using carbodiimide-mediated amidation .
Optimization : Reaction temperature (40–60°C), solvent choice (e.g., DMF for polar intermediates), and stoichiometric ratios (1.2:1 excess of sulfonylating agents) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole and sulfonyl groups. Key signals include δ 3.2–3.5 ppm (azetidine protons) and δ 8.1 ppm (triazole protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95% target compound) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 427.12) .
Advanced Research Questions
Q. How can computational methods predict this compound’s binding affinity to biological targets?
- Molecular Docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., kinase targets). The sulfonyl group’s electronegativity and azetidine’s rigidity are critical for hydrogen bonding and steric complementarity .
- Density Functional Theory (DFT) : Calculates electron distribution in the triazole ring to predict reactivity and stability in biological environments .
- Pharmacophore Modeling : Identifies key functional groups (e.g., methylsulfonyl) responsible for target engagement .
Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based kinase inhibition) with cell-based viability tests (MTT assays) to confirm target-specific vs. off-target effects .
- Control Experiments : Use isoform-specific inhibitors to rule out cross-reactivity (e.g., testing against PI3K-α vs. PI3K-γ) .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (pH 7.4, 37°C) to compare potency across studies .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Triazole Modifications : Replace 4-methyl with bulkier substituents (e.g., 4-ethyl) to enhance hydrophobic interactions. Note: Increased steric bulk may reduce solubility .
- Sulfonyl Group Tuning : Substitute methylsulfonyl with trifluoromethanesulfonyl to improve metabolic stability, but monitor for increased cytotoxicity .
- Azetidine/Piperidine Hybrids : Test bicyclic analogs (e.g., spiro-azetidine) to evaluate conformational effects on binding .
Q. What are the challenges in characterizing this compound’s metabolic stability, and how can they be addressed?
- In Vitro Liver Microsomes : Incubate with human liver microsomes (HLMs) to identify major metabolites (e.g., sulfonyl group oxidation). Use LC-MS/MS for detection .
- CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
- Stabilization Strategies : Introduce fluorine atoms at metabolically labile positions (e.g., azetidine C-3) to block oxidation .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility and stability profiles?
- Solubility Testing : Use standardized buffers (PBS, pH 7.4) and quantify via nephelometry. Note: DMSO stock solutions >10 mM may artificially inflate solubility .
- Accelerated Stability Studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Hydrolytic instability of the sulfonamide bond is a common issue .
Q. What statistical approaches are recommended for validating biological activity in replicate experiments?
- ANOVA with Tukey’s Post Hoc Test : Analyze inter-assay variability (e.g., n=6 replicates) to confirm significance (p < 0.05) .
- Bland-Altman Plots : Assess agreement between different assay platforms (e.g., fluorescence vs. luminescence readouts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
